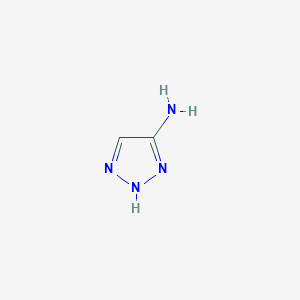

1H-1,2,3-Triazol-4-amine

概要

説明

1H-1,2,3-Triazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. It is known for its stability and versatility, making it a valuable compound in various fields such as pharmaceuticals, organic synthesis, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-4-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding 1,2,3-triazoles with high regioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials such as sodium azide and propargylamine. The reaction is carried out in the presence of a copper catalyst, and the product is purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 1H-1,2,3-Triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Triazole N-oxides.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives.

科学的研究の応用

Medicinal Chemistry

1H-1,2,3-Triazol-4-amine serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : It has shown effectiveness against various microorganisms, making it a potential lead for developing antifungal agents and antibiotics. For instance, certain derivatives have been reported to inhibit bacterial growth at concentrations as low as 5 µM .

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with this scaffold achieved IC50 values below 1 µM against multiple cancer cell lines, indicating strong potential for anticancer drug development .

- Antiparasitic Activity : Notably, derivatives of 1H-1,2,3-triazole have exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some compounds showed IC50 values under 1 µM with high selectivity indices against host cells.

Bioconjugation Techniques

In biological research, this compound is employed in bioconjugation techniques. This involves linking biomolecules for imaging or therapeutic purposes. Its ability to form stable bonds with various biomolecules enhances its utility in drug delivery systems and diagnostic applications.

Materials Science

The compound is also used in materials science for developing polymers and materials with enhanced properties. It contributes to the synthesis of materials that demonstrate improved thermal stability and conductivity. This versatility makes it valuable in creating advanced materials for electronics and other applications.

Agrochemicals

In the agrochemical sector, this compound acts as a precursor for synthesizing herbicides, fungicides, and insecticides. Its derivatives are being explored for their potential to improve crop yield and protect against pests and diseases .

Antichagasic Activity

A study evaluated novel triazole-based compounds for their antichagasic activity. Out of 13 compounds tested in vivo, 11 showed significant efficacy against T. cruzi with minimal toxicity to mammalian cells. The most effective compound led to a notable decrease in parasite levels in treated mice.

Antimalarial Activity

Another investigation focused on synthesizing 1H-1,2,3-triazole derivatives linked to naphthoquinones for antimalarial activity. Compounds demonstrated promising results against Plasmodium falciparum, with one derivative achieving an IC50 of 0.8 µM.

Summary of Biological Activities

The following table summarizes the biological activities of various derivatives of this compound:

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antichagasic | T. cruzi | < 1 | > 200 |

| Antimalarial | P. falciparum | 0.8 | > 13 |

| Catalase Inhibition | Catalase | N/A | N/A |

作用機序

The mechanism of action of 1H-1,2,3-Triazol-4-amine and its derivatives often involves interactions with specific molecular targets. For instance, in medicinal applications, these compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing their binding affinity and specificity .

類似化合物との比較

1H-1,2,4-Triazole: Another triazole isomer with similar applications but different reactivity and stability profiles.

Tetrazole: A nitrogen-rich heterocycle with four nitrogen atoms in the ring, used in pharmaceuticals and materials science.

Imidazole: A five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.

Uniqueness of 1H-1,2,3-Triazol-4-amine: this compound stands out due to its high chemical stability, ease of synthesis, and versatility in forming derivatives. Its unique electronic properties and ability to participate in “click chemistry” make it a valuable tool in various scientific and industrial applications .

生物活性

1H-1,2,3-Triazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

Enzyme Inhibition

The compound has been shown to inhibit catalase activity, an enzyme crucial for the detoxification of hydrogen peroxide. This inhibition leads to an increase in the activities of glutathione peroxidase and glutathione reductase, indicating a compensatory response in cellular oxidative stress management.

Interaction with Biological Targets

The triazole moiety facilitates interactions with various biomolecular targets due to its unique electronic properties. The presence of unpaired electrons on nitrogen atoms enhances its chelating activity, allowing it to bind effectively to metal ions and enzymes .

Pharmacological Properties

This compound displays a wide range of pharmacological activities:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Research indicates that derivatives of this compound possess anticancer activity. These compounds have been evaluated against different cancer cell lines and have shown promising results in inhibiting cell proliferation .

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. Compounds incorporating this compound have shown improved acetylcholinesterase inhibitory activity compared to their parent compounds .

Case Studies

Several studies highlight the biological activity of this compound:

Biochemical Pathways

The biological activity of this compound can be attributed to its influence on several biochemical pathways:

- Oxidative Stress Response : By inhibiting catalase and promoting other antioxidant enzymes, this compound plays a role in modulating oxidative stress within cells.

- Cell Signaling Pathways : The interaction with various receptors may influence signaling pathways associated with cell survival and apoptosis.

特性

IUPAC Name |

2H-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIAIROWMJGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485415 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30132-90-2 | |

| Record name | 4-amino-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。